1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran
Description
1,3,3a,4,7,7α-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran (CAS 14882-64-5) is a bicyclic organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.243 g/mol. It features a methanoisobenzofuran core substituted with two methoxy groups at the 1- and 3-positions, contributing to its unique stereoelectronic properties . Key physical properties include a density of 1.15 g/cm³ and a boiling point of 265.2°C at standard pressure .
Properties
IUPAC Name |
3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJSXTRADJCQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C3CC(C2C(O1)OC)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376293 | |
| Record name | 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14882-64-5 | |
| Record name | 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutanediol Synthesis
Cyclobutanediol derivatives serve as critical intermediates. Hartmann’s procedure is commonly employed, where cis-cyclobutanediols are synthesized via [2+2] photocycloaddition of substituted alkenes, followed by dihydroxylation. For example, (1R,6S,7S,8R)-bicyclo[4.2.0]octane-7,8-diol (1a ) is prepared in a two-step process with an 83% yield in the first step and 51% in the second.
Oxidative Cleavage to Dialdehydes
Polymer-supported periodate (SiO-NaIO) enables efficient oxidative cleavage of cyclobutanediols under neutral conditions, minimizing epimerization. For 1a , this method yields meso-dialdehydes (2a ) in 60% yield. Bicyclic substrates, however, often form hydrates (e.g., 3c ) due to strain-induced stabilization, requiring dehydration with molecular sieves.
Table 1: Oxidative Cleavage of Cyclobutanediols
| Substrate | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1a | SiO-NaIO | 2a | 60 | CHCl, rt, 12 h |
| 1b | SiO-NaIO | 2b | 76 | CHCl, rt, 12 h |
| 1c | SiO-NaIO | 3c (hydrate) | 85 | THF, reflux, 14 h |
Methoxylation and Cyclization Strategies
Methoxylation of Dialdehydes
The meso-dialdehydes undergo methoxylation via nucleophilic addition using methylating agents (e.g., trimethyloxonium tetrafluoroborate). Stereochemical outcomes depend on the dialdehyde’s conformation, with cis-dialdehydes favoring equatorial methoxy groups.
Acid-Catalyzed Cyclization
Cyclization of methoxylated dialdehydes is achieved using Brønsted acids (e.g., HSO) or Lewis acids (e.g., BF-OEt). The reaction proceeds via intramolecular hemiacetal formation, followed by dehydration to yield the methanoisobenzofuran framework.
Table 2: Cyclization Conditions and Yields
| Substrate | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2a | HSO | EtOH | 80°C | 72 |
| 2b | BF-OEt | CHCl | 25°C | 68 |
Stereochemical Considerations and Epimerization
Epimerization during Swern oxidation of cis-1,2-cyclohexanedimethanol remains a critical issue, producing a 3.4:1 mixture of cis:trans dialdehydes. Non-aqueous workup with triethylamine reduces this ratio to 4.8:1, while trans-diols yield single diastereomers.
Advanced Catalytic Approaches
Ir-Catalyzed Asymmetric Tishchenko Reaction
Chiral Ir aminoalkoxide complexes catalyze the asymmetric Tishchenko reaction of meso-dialdehydes, producing lactones with moderate enantiomeric excess (up to 72% ee). This method highlights the potential for generating enantiomerically enriched intermediates for downstream functionalization.
Chemical Reactions Analysis
Types of Reactions
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for methoxylation and other substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Anticancer Research
Recent studies have investigated the potential of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively. Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting a pathway for drug development focused on cancer treatment .
Neuropharmacology
This compound has been explored for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems and show promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its unique structure allows for the development of materials that exhibit improved thermal stability and elasticity compared to conventional polymers. Research indicates that incorporating this compound into polymer matrices can lead to advancements in biodegradable plastics .
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its stability and adhesion characteristics allow for applications in protective coatings that require resistance to environmental degradation .
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. It can be used to create various functionalized compounds through reactions such as alkylation and acylation. This versatility is crucial for developing new pharmaceuticals and agrochemicals .
Reaction Mechanisms
The compound's reactivity has been studied extensively to understand its behavior in chemical reactions better. Its unique structure allows it to participate in cycloaddition reactions and other transformations that are valuable in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to certain receptors, modulating cellular signaling processes.
Reactive Intermediates: Formation of reactive intermediates that interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of the Methanoisobenzofuran Core
Compounds sharing the methanoisobenzofuran backbone but differing in substituents are compared below:
Key Observations:
- Chlorine atoms in Isobenzan increase molecular weight and confer insecticidal activity but also elevate toxicity .
- Functional Groups: Dione-containing derivatives (e.g., CAS 24327-08-0) exhibit reactivity suitable for polymerization or as dienophiles in Diels-Alder reactions .
Physical and Chemical Properties
Table 1: Physical Properties Comparison
Key Observations:
- Boiling Points : The target compound’s high boiling point (265.2°C) reflects strong intermolecular forces due to methoxy groups and rigid bicyclic structure.
- Thermal Stability : Isobenzan’s high melting point (120°C) and stability align with its persistence in environmental matrices .
Table 2: Functional Uses and Hazards
Key Observations:
- Toxicity : Isobenzan’s octachloro substitution correlates with extreme toxicity, contrasting with the target compound’s presumably safer profile .
- Utility in Synthesis : Dione derivatives are valuable in polymer chemistry, while halogenated analogues like Isobenzan are restricted to niche pesticidal applications .
Biological Activity
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran (CAS No. 14882-64-5) is a synthetic compound with a complex molecular structure characterized by the formula and a molecular weight of 196.24 g/mol. This compound has garnered interest in various fields due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O3 |
| Molar Mass | 196.24 g/mol |
| Boiling Point | 265.2 ± 40.0 °C (predicted) |
| Density | 1.15 ± 0.1 g/cm³ (predicted) |
Pharmacological Potential
- Antioxidant Activity : Compounds structurally similar to this compound have demonstrated antioxidant properties that can mitigate oxidative stress in cellular environments.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival.
- Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways has been noted in preliminary studies involving related structures.
Study 1: Antioxidant Properties
A study conducted on related methoxy-substituted benzofurans indicated that these compounds exhibit significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity and found that certain structural modifications enhance this activity.
Study 2: Neuroprotection
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar benzofuran derivatives in models of Alzheimer’s disease. These compounds were shown to inhibit beta-amyloid aggregation and reduce neuroinflammation.
Study 3: Anti-inflammatory Mechanisms
In vitro studies have demonstrated that certain methoxy derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role for these compounds in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for confirming the structure of 1,3,3a,4,7,7α-hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and methoxy group positions. For example, and NMR can resolve methoxy protons (δ ~3.3–3.5 ppm) and bridgehead carbons. Infrared (IR) spectroscopy identifies carbonyl or ether functional groups, with C-O-C stretching vibrations near 1100–1250 cm. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous isobenzofuran derivatives in single-crystal studies .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Answer : Key steps include controlling reaction temperature (−78°C for lithiation steps) and using anhydrous solvents (e.g., THF) to minimize side reactions. Catalytic methods, such as AgCN-mediated cyclization, enhance regioselectivity in bicyclic systems. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended, as shown in multi-step syntheses of similar methanoisobenzofurans .
Q. What safety precautions are essential during experimental handling?
- Answer : Use fume hoods for volatile reagents (e.g., SOCl), wear nitrile gloves, and avoid ignition sources due to flammability risks. Immediate skin/eye rinsing protocols and proper waste disposal are critical, as outlined in safety data sheets for structurally related bicyclic ethers .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental spectral data?
- Answer : Density Functional Theory (DFT) calculations predict and NMR chemical shifts, helping reconcile observed vs. theoretical data. For instance, discrepancies in bridgehead proton shifts may arise from solvent effects or conformational flexibility. IR vibrational modes can also be modeled using software like Gaussian to validate experimental peaks .
Q. What strategies address stereochemical challenges in synthesizing the methano bridge?
- Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantioselective formation of the bicyclic core. For example, tert-butyldiphenylsilyl (TBDPS) groups in intermediates enable stereocontrol during hydroxylmethyl functionalization, as reported in cembranoid-inspired syntheses .
Q. How do reaction conditions influence the regioselectivity of methoxy group introduction?
- Answer : Methoxy group placement is sensitive to electrophilic substitution patterns. Kinetic vs. thermodynamic control can be modulated using Lewis acids (e.g., BF-EtO) or directing groups. Competitive pathways should be analyzed via -NMR monitoring and high-resolution mass spectrometry (HRMS) to track intermediate formation .
Q. What mechanistic insights explain contradictory catalytic activity in Diels-Alder reactions?
- Answer : The compound’s rigid bicyclic framework may act as a diene or dienophile depending on ring strain and electron density. Computational studies (e.g., frontier molecular orbital analysis) can clarify reactivity. For example, methoxy groups alter electron-withdrawing/donating effects, impacting transition-state stabilization .
Data Analysis and Reproducibility
Q. How should researchers troubleshoot inconsistent X-ray crystallography results?
- Answer : Ensure crystal quality by slow evaporation from non-polar solvents (e.g., hexane/CHCl). Compare unit cell parameters with literature data (e.g., CCDC entries) to detect polymorphic variations. For ambiguous cases, refine structures using software like SHELXL and validate via R-factor convergence (<5%) .
Q. What statistical methods validate reproducibility in multi-step syntheses?
- Answer : Use Design of Experiments (DoE) to optimize variables (temperature, stoichiometry). Analyze yield distributions across replicates using ANOVA. For example, AgCN-mediated cyclizations show ±5% yield variance under controlled conditions, highlighting reagent purity as a critical factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
